molecular formula C18H11F3N2O2S3 B11094482 2-(Phenylsulfonyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

2-(Phenylsulfonyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B11094482
M. Wt: 440.5 g/mol
InChI Key: RWEBUXJRSURQDH-UHFFFAOYSA-N
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Description

2-(PHENYLSULFONYL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is further substituted with phenylsulfonyl, thienyl, and trifluoromethyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and materials science.

Preparation Methods

The synthesis of 2-(PHENYLSULFONYL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves multiple steps, including the formation of the thieno[2,3-b]pyridine core and subsequent substitution reactions. The synthetic route typically starts with the preparation of the thieno[2,3-b]pyridine core through a cyclization reaction. This is followed by the introduction of the phenylsulfonyl, thienyl, and trifluoromethyl groups through various substitution reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Chemical Reactions Analysis

2-(PHENYLSULFONYL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the phenylsulfonyl, thienyl, or trifluoromethyl groups can be replaced with other functional groups.

    Common Reagents and Conditions: Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Scientific Research Applications

2-(PHENYLSULFONYL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound has potential applications in the development of new pharmaceuticals and bioactive molecules. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(PHENYLSULFONYL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(PHENYLSULFONYL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE can be compared with other similar compounds, such as:

The uniqueness of 2-(PHENYLSULFONYL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts unique chemical and physical properties to the molecule.

Properties

Molecular Formula

C18H11F3N2O2S3

Molecular Weight

440.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C18H11F3N2O2S3/c19-18(20,21)11-9-12(13-7-4-8-26-13)23-16-14(11)15(22)17(27-16)28(24,25)10-5-2-1-3-6-10/h1-9H,22H2

InChI Key

RWEBUXJRSURQDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=CS4)N

Origin of Product

United States

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